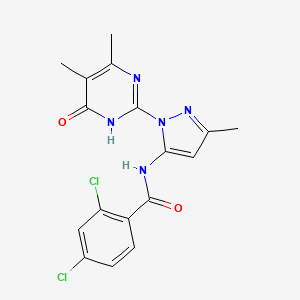
2,4-dichloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,4-dichloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological applications. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related benzamide compounds involves multi-step chemical reactions starting from basic organic precursors. For instance, the synthesis reported in the first paper involves the use of 4-aminophenazone, also known as antipyrine, to create a series of substituted benzamides . The second paper describes a complex 9-step synthesis process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, leading to a compound with potential as a PET imaging agent for cancer . These methods suggest that the synthesis of the compound would likely be a multi-step process involving the careful selection of starting materials and reaction conditions to introduce the appropriate substituents onto the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety attached to various substituents that can significantly alter the compound's properties and biological activity. The papers do not provide detailed structural analysis of the specific compound mentioned, but they do highlight the importance of the substituents on the pyrazole and pyrimidinyl groups in determining the activity of the compounds . This suggests that the dichloro and dimethyl substitutions in the compound of interest would play a crucial role in its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives are likely to be influenced by the electronic and steric effects of the substituents attached to the benzamide core. The first paper does not detail specific chemical reactions but does mention the potential of these compounds to bind nucleotide protein targets . The second paper, while not directly related, indicates that the synthesized compounds can undergo further chemical transformations, such as desmethylation, which is a common reaction in the modification of organic molecules . This implies that the compound may also be amenable to further chemical modifications, which could be useful in tuning its properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are not explicitly discussed in the provided papers. However, it can be inferred that properties such as solubility, melting point, and stability would be influenced by the nature of the substituents on the benzamide ring. The biological evaluation mentioned in the first paper suggests that these compounds have the potential to inhibit certain enzymes, indicating that they may have specific interactions based on their chemical structure . The synthesis of a radiolabeled compound in the second paper also implies considerations of radiochemical yield and specific activity, which are important properties in the context of PET imaging agents .
Scientific Research Applications
Structural Characterization and Synthesis
Intermolecular Interactions and DFT Calculations
The study by Saeed et al. (2020) explores the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives. Their structural analysis reveals that crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, with C–H⋯π and lone pair⋯π contacts also observed. The research highlights the importance of π-interactions in stabilizing molecular assemblies, offering insights into the structural characteristics of similar compounds (Saeed et al., 2020).
Biological Activity and Antimicrobial Applications
Synthesis and Biological Evaluation
Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their insecticidal and antibacterial potential. The compounds showcased a range of biological activities, suggesting that derivatives of the core chemical structure could possess significant antimicrobial properties (Rahmouni et al., 2016).
Anticancer Activity
Ghorab et al. (2014) investigated 4-aminoantipyrine derivatives for their anticancer activity against human tumor breast cancer cell lines. Their study found several compounds with promising IC50 values, suggesting the potential of such derivatives in developing anticancer therapies (Ghorab et al., 2014).
Heterocyclic Chemistry and Synthesis
Novel Heterocyclic Derivatives
El-Gohary et al. (2021) utilized a key intermediate for constructing various novel heterocyclic systems, including pyrimidines, pyrazoles, and others, demonstrating the versatility of such compounds in synthesizing new chemical entities with potential antimicrobial activities (El-Gohary et al., 2021).
properties
IUPAC Name |
2,4-dichloro-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-8-6-14(21-16(26)12-5-4-11(18)7-13(12)19)24(23-8)17-20-10(3)9(2)15(25)22-17/h4-7H,1-3H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOFKXLMGJHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC(=C(C(=O)N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

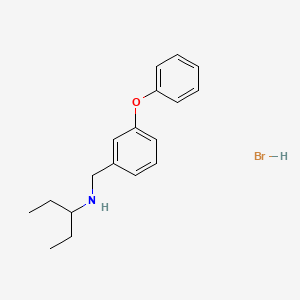
![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
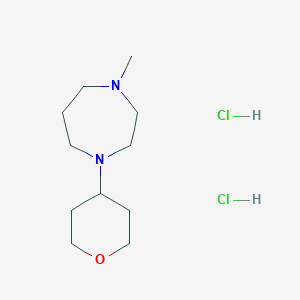
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
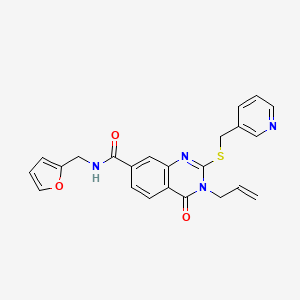

![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)
![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)
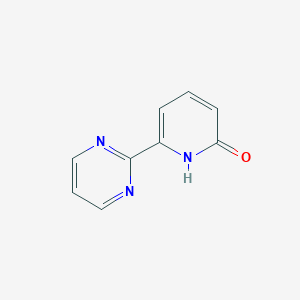
![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)

